N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-2-methoxybenzamide
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Overview
Description
N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-2-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an isoindoline moiety, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-2-methoxybenzamide typically involves multiple steps:
Formation of the Isoindoline Moiety: This step involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline structure.
Attachment of the Butyl Chain: The isoindoline derivative is then reacted with a butyl halide under basic conditions to introduce the butyl chain.
Coupling with 4-Chlorophenyl Group: The resulting intermediate is coupled with 4-chlorophenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Methoxybenzamide Group: Finally, the compound is reacted with 2-methoxybenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique properties.
Biological Studies: Investigation of its effects on biological systems, including its potential as an anticancer or antimicrobial agent.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]-2-methoxybenzamide: Unique due to its specific combination of functional groups.
This compound: Similar structure but different substituents on the benzamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4/c1-33-23-11-5-4-10-22(23)26(32)28(19-14-12-18(27)13-15-19)16-6-7-17-29-24(30)20-8-2-3-9-21(20)25(29)31/h2-5,8-15H,6-7,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDRNFIXJSCPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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